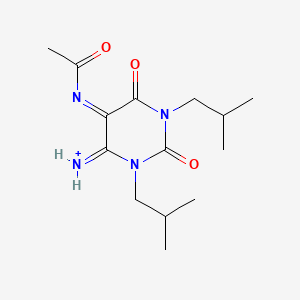

![molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5](/img/structure/B1167896.png)

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a chemical compound of interest in various research fields due to its potential applications in pharmaceuticals, bactericides, antimicrobials, and the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. It has garnered attention for its role as a side-chain in the production of fourth-generation Cefpirome, highlighting its significance in medicinal chemistry and materials science (Fu Chun, 2007).

Synthesis Analysis

The synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one involves various routes, including N-hydroxyphthaldiamide, acrolein, and diethyl adipate routes. The acrolein route is notable for yielding up to 87.4%, indicating a promising development prospect due to its efficiency (Fu Chun, 2007).

Molecular Structure Analysis

Crystal structure determination studies have provided insights into the molecular configuration of derivatives of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. These studies reveal details such as bond lengths, valency angles, and hydrogen bonding, contributing to a deeper understanding of its chemical behavior and potential for interactions (A. Moustafa & A. S. Girgis, 2007).

Chemical Reactions and Properties

Various chemical reactions involving 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one have been explored, demonstrating its reactivity and potential to form complex molecules. These reactions include interactions with nucleophiles under acidic or basic conditions, leading to a range of substituted derivatives with diverse chemical properties (T. Goto et al., 1991).

科学研究应用

Chemical Properties and Applications

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, as a chemical entity, may not have directly cited studies but its structural analogues and derivatives, such as pyridine and its heterocyclic derivatives, exhibit a wide range of applications in scientific research. These compounds serve as key precursors and building blocks in medicinal chemistry, demonstrating significant biological and pharmacological activities.

Pyridine derivatives, for instance, have been extensively studied for their biological activities, including antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. Their high affinity for various ions and neutral species also allows their use as effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Synthetic Applications

The utility of pyridine-based compounds in synthetic chemistry is notable, especially in the formation of complex organic compounds. For example, 3,4-Dihydro-2(1H)-pyridones and their derivatives are privileged structures due to their synthetic versatility as precursors to various biologically active compounds. These compounds have been employed in green chemistry approaches, demonstrating the potential for the development of new synthetic methodologies that are environmentally benign (Chalán-Gualán et al., 2022).

Catalytic and Electrochemical Activities

The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds showcases the role of pyridine derivatives in enhancing catalytic efficiency. These scaffolds are crucial in the pharmaceutical industry due to their broad synthetic applications and bioavailability. Research emphasizes the significance of employing hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop lead molecules through one-pot multicomponent reactions (Parmar et al., 2023).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the structural flexibility of pyridine derivatives facilitates the exploration of pharmacophore space, contributing to the discovery of compounds with targeted selectivity and biological activity. These compounds, through their interaction with biological targets, demonstrate potential in treating various diseases, highlighting the importance of pyridine-based structures in drug discovery efforts (Li Petri et al., 2021).

未来方向

属性

IUPAC Name |

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPJLWOBZZOAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。